3-Methyl-4-phenyl-1H-pyrrole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11N |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-methyl-4-phenyl-1H-pyrrole |
InChI |
InChI=1S/C11H11N/c1-9-7-12-8-11(9)10-5-3-2-4-6-10/h2-8,12H,1H3 |
InChI Key |
WGLKMXOTGOECNA-UHFFFAOYSA-N |
SMILES |
CC1=CNC=C1C2=CC=CC=C2 |
Canonical SMILES |
CC1=CNC=C1C2=CC=CC=C2 |
Synonyms |
3-Me-4-Ph-pyrrole 3-methyl-4-phenylpyrrole |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for the 3 Methyl 4 Phenyl 1h Pyrrole Core and Its Derivatives
Direct Synthesis Approaches to the 3-Methyl-4-phenyl-1H-pyrrole Core
Direct approaches to the this compound core involve the formation of the heterocyclic ring from acyclic precursors in a single or multi-step sequence. Key methodologies include the Van Leusen, Knorr, and Paal-Knorr pyrrole (B145914) syntheses.
First reported in 1972, the Van Leusen pyrrole synthesis has become a convenient and widely used method for preparing pyrrole heterocycles. nih.gov The reaction's advantages include operational simplicity, the use of readily available starting materials, and a broad substrate scope. nih.govdntb.gov.ua It is a [3+2] cycloaddition reaction that utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a three-atom synthon. nih.gov
The core of the Van Leusen synthesis involves the reaction of TosMIC with a Michael acceptor, typically an electron-deficient olefin, under basic conditions. nih.govwikipedia.org To synthesize this compound, a suitable electron-deficient olefin is required. An appropriate precursor would be an α,β-unsaturated ketone such as (E)-2-methyl-1-phenylprop-2-en-1-one.
The reaction proceeds via a Michael addition of the TosMIC anion to the electron-deficient alkene. wikipedia.org The electron-withdrawing groups on the olefin, which can include esters, ketones, nitros, and cyanos, are crucial for activating the double bond for the initial nucleophilic attack. nih.gov The versatility of the Michael acceptor allows for the synthesis of a wide variety of substituted pyrroles. mdpi.com
| Component | Role | Specific Example for Target Synthesis |
|---|---|---|
| TosMIC | Three-atom synthon (C-N-C unit) | p-toluenesulfonylmethyl isocyanide |
| Electron-Deficient Olefin | Two-atom synthon (C-C unit) | (E)-2-methyl-1-phenylprop-2-en-1-one or similar α,β-unsaturated compound |
| Base | Deprotonation of TosMIC | Sodium Hydride (NaH), Lithium Hydroxide (B78521) (LiOH) |
Basic conditions are essential for the Van Leusen reaction to proceed. nih.gov The base's primary role is to deprotonate the active methylene (B1212753) group of TosMIC, which is acidic due to the electron-withdrawing effects of the adjacent sulfonyl and isocyanide groups. mdpi.com This deprotonation generates a stabilized carbanion that acts as the nucleophile in the subsequent Michael addition. mdpi.comnih.gov
Commonly used bases include sodium hydride (NaH) in solvents like DMSO and ether, or potassium carbonate (K2CO3). mdpi.comnih.gov Lithium hydroxide (LiOH·H₂O) in ethanol (B145695) has also been shown to be an effective reagent for promoting the synthesis of 3,4-disubstituted pyrroles via the Van Leusen method. rsc.org The choice of base and solvent can influence reaction rates and yields. For instance, the solvation effect in polar mediums like ethanol can facilitate the reaction. rsc.org
The mechanism of the Van Leusen pyrrole synthesis is characterized as a formal [3+2] cycloaddition. nih.govnih.gov The reaction pathway involves several key steps:
Deprotonation: The base abstracts a proton from the α-carbon of TosMIC to form a carbanion. mdpi.com
Michael Addition: The TosMIC carbanion attacks the β-carbon of the electron-deficient olefin. wikipedia.orgmdpi.com
Cyclization: An intramolecular nucleophilic attack occurs where the newly formed carbanion attacks the isocyanide carbon, leading to a 5-endo cyclization to form a five-membered ring intermediate. wikipedia.org
Elimination and Tautomerization: The intermediate then eliminates the stable p-toluenesulfinate (tosyl) group. A subsequent tautomerization (proton shift) leads to the aromatization of the ring, yielding the final pyrrole product. wikipedia.org
This sequence ensures the regioselective formation of the 3,4-disubstituted pyrrole. mdpi.com
The Knorr pyrrole synthesis, a classic method for forming pyrrole rings, involves the condensation of an α-amino ketone with a β-ketoester or another compound containing an activated methylene group. wikipedia.orgwikipedia.org This reaction is typically catalyzed by acids like acetic acid. wikipedia.org
To synthesize this compound via this route, specific starting materials are necessary. For example, 2-amino-1-phenylethan-1-one could react with a β-keto compound like ethyl 2-methylacetoacetate. A significant challenge in the Knorr synthesis is the high tendency of α-amino ketones to self-condense. wikipedia.org To circumvent this, they are often prepared in situ, for instance, by the reduction of an α-oximino ketone using zinc dust in acetic acid. wikipedia.org
The reaction mechanism proceeds through the condensation of the amine and ketone to form an imine, which then tautomerizes to an enamine. wikipedia.org Subsequent cyclization, followed by the elimination of water, results in the formation of the aromatic pyrrole ring. wikipedia.org
| Reactant 1 (α-Amino Ketone Source) | Reactant 2 (Activated Methylene Source) | Resulting Substituents |
|---|---|---|
| 2-Amino-1-phenylethan-1-one | Ethyl 2-methylacetoacetate | Provides the 4-phenyl group |
| Provides the 3-methyl group |
The Paal-Knorr synthesis is arguably one of the most straightforward and widely used methods for preparing substituted pyrroles. wikipedia.orgrgmcet.edu.in The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under acidic conditions, to yield a pyrrole through dehydrative cyclization. wikipedia.orgorganic-chemistry.orgresearchgate.net
For the specific synthesis of this compound, the required precursor is 3-methyl-2-phenylhexane-2,5-dione. This 1,4-diketone, when heated with ammonia or an ammonia source like ammonium (B1175870) acetate, will cyclize to form the target pyrrole. alfa-chemistry.com
The mechanism involves the initial attack of the amine on one of the carbonyl groups to form a hemiaminal. organic-chemistry.org This is followed by an attack on the second carbonyl group to form a cyclic 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org The final step is the dehydration of this intermediate, which leads to the formation of the stable, aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com While effective, a limitation of the traditional Paal-Knorr synthesis can be the harsh acidic conditions and high temperatures required, which may not be suitable for substrates with sensitive functional groups. researchgate.netalfa-chemistry.com
Hantzsch Pyrrole Synthesis Adaptations
The Hantzsch pyrrole synthesis, first reported by Arthur Rudolf Hantzsch in 1890, is a classical method for preparing substituted pyrroles. chim.itrsc.org It has remained a relevant and adaptable tool in synthetic organic chemistry for constructing the pyrrole ring. organic-chemistry.org
The foundational Hantzsch synthesis involves a three-component condensation reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine. fao.orgchim.itrsc.org This reaction assembles the five-membered pyrrole ring in a single pot. For the targeted synthesis of a this compound derivative, specific starting materials would be required. For instance, reacting ethyl 2-phenylacetoacetate (a β-ketoester) with chloroacetone (B47974) (an α-haloketone) and ammonia would theoretically yield a precursor to the desired scaffold.
Modern adaptations of this reaction have focused on improving yields, broadening the substrate scope, and employing more environmentally benign conditions. rsc.org For example, continuous flow chemistry has been utilized to rapidly generate libraries of substituted pyrrole analogs, significantly reducing reaction times. chim.itrsc.org Furthermore, the use of tert-butyl esters as substrates in a flow system allows for the in situ hydrolysis of the ester group, facilitated by the HBr byproduct of the Hantzsch reaction, to directly yield pyrrole-3-carboxylic acids. rsc.org
Table 1: Components in Hantzsch Synthesis for a this compound Scaffold
| Component | Role | Example Reactant |
| β-Ketoester | Provides C3 and C4 of the pyrrole ring and their substituents. | Ethyl 2-phenylacetoacetate |
| α-Haloketone | Provides C2 and C5 of the pyrrole ring and their substituents. | Chloroacetone |
| Amine Source | Provides the nitrogen atom (N1) of the pyrrole ring. | Ammonia or a primary amine |
The mechanism of the Hantzsch synthesis is a well-studied, multi-step process. chim.it The reaction typically begins with the condensation of the β-ketoester and the amine (ammonia or a primary amine) to form an enamine intermediate. chim.itresearchgate.net This step is crucial as it forms the C3-C4-N portion of the final pyrrole ring.
The nucleophilic enamine then attacks the α-haloketone. There are two commonly accepted pathways for this attack:
Attack at the Carbonyl Carbon: The enamine attacks the electrophilic carbonyl carbon of the α-haloketone. This is followed by a cyclization step and subsequent dehydration to eliminate a molecule of water, leading to the formation of the five-membered ring. chim.itresearchgate.net
Attack at the α-Carbon: An alternative mechanism proposes a direct nucleophilic substitution (SN2) reaction where the enamine attacks the α-carbon bearing the halogen atom, displacing the halide ion. chim.it This is followed by cyclization and dehydration.
Following the initial condensation and cyclization, the intermediate undergoes a final elimination/aromatization step to yield the stable, aromatic pyrrole ring. chim.it The specific pathway can be influenced by reaction conditions and the nature of the substrates and catalysts used. For instance, the use of a Lewis acid catalyst like Yb(OTf)₃ has been shown to alter the regioselectivity of the reaction by increasing the reactivity of the carbonyl group. rsc.org
Novel Cyclization and Annulation Reactions for Pyrrole Ring Formation
Beyond classical methods, numerous innovative strategies for constructing the pyrrole ring have emerged, offering access to complex substitution patterns like the 3,4-disubstituted core of this compound. These methods often employ cycloaddition reactions and metal catalysis to achieve high efficiency and selectivity.
[3+2]-Annulation, or cycloaddition, reactions are powerful methods for constructing five-membered rings by combining a three-atom component with a two-atom component.
Reactions with Nitroalkenes: The Barton-Zard pyrrole synthesis is a prominent example, involving the reaction of an α-isocyanoacetate with a nitroalkene under basic conditions. chim.it This reaction proceeds via a Michael addition, followed by intramolecular cyclization and subsequent elimination of the nitro group to form the aromatic pyrrole ring. Copper-catalyzed [3+2] annulation reactions between aziridines and β-nitroalkenes also provide an efficient route to polysubstituted pyrroles. rsc.orgrsc.org
Reactions with Isonitriles: The Van Leusen pyrrole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon. nih.govnih.gov In the presence of a base, TosMIC reacts with electron-deficient alkenes (Michael acceptors) in a [3+2] cycloaddition fashion. The reaction involves the formation of a carbanion from TosMIC, which attacks the alkene, followed by intramolecular cyclization and elimination of the tosyl group to yield the pyrrole. nih.gov This method is particularly useful for synthesizing 3,4-disubstituted pyrroles. nih.gov Silver-catalyzed cyclizations of alkynes with isonitriles have also been developed as a route to substituted pyrroles. wikipedia.org
Transition metal catalysis has revolutionized pyrrole synthesis, enabling reactions under mild conditions with high selectivity.
Gold(I) Catalysis: Gold(I) complexes are effective π-acid catalysts that can activate alkynes. A notable application is the regioselective [3+2] annulation of alkynyl thioethers with isoxazoles to produce 3-sulfenylated pyrroles. nih.govacs.org Gold catalysts also facilitate complex cascade reactions that can build polycyclic frameworks incorporating a pyrrole ring. acs.org
Copper Catalysis: Copper catalysts are versatile and have been employed in various pyrrole syntheses. For instance, Cu(OAc)₂ catalyzes the annulation of enaminones with alkynyl esters to form densely substituted pyrroles. rsc.org Furthermore, a copper hydride (CuH) catalyzed coupling of enynes and nitriles provides an efficient route to N-H pyrroles. acs.org
Nickel Catalysis: Nickel catalysts offer unique reactivity and selectivity. A significant development is the nickel-catalyzed denitrogenative annulation of vinyl azides with aryl acetaldehydes, which selectively yields 3,4-diaryl substituted pyrroles. organic-chemistry.orgacs.org This is complementary to copper catalysis, which favors the formation of 2,4-disubstituted pyrroles from the same starting materials. organic-chemistry.orgacs.org Nickel catalysts are also effective in synthesizing N-substituted pyrroles from diols and various amines. acs.orgnih.gov
Table 2: Comparison of Metal-Catalyzed Annulations for Pyrrole Synthesis
| Metal Catalyst | Typical Reaction Type | Substrates | Product Selectivity |
| Gold(I) | [3+2] Annulation / Cascade | Alkynyl thioethers, Isoxazoles | Regioselective formation of functionalized pyrroles. nih.govacs.org |
| Copper | C–H/N–H Annulation | Enaminones, Alkynyl esters | Densely substituted pyrroles. rsc.org |
| Nickel | Denitrogenative Annulation | Vinyl azides, Aryl acetaldehydes | Highly selective for 3,4-disubstituted pyrroles. organic-chemistry.orgacs.org |
Harnessing light or electrical energy provides sustainable and powerful alternatives to traditional thermal methods for pyrrole synthesis. These approaches often proceed under mild conditions via radical intermediates. rsc.org
Electrochemical Strategies: Electrosynthesis avoids the need for chemical oxidants by using an electric current to drive reactions. rsc.org Polysubstituted pyrroles can be synthesized via the electrochemical oxidative annulation of primary amines with aldehydes or ketones, or through the oxidative cyclization of enamines. rsc.org An iodide-mediated three-component reaction of amines, aldehydes, and β-dicarbonyl compounds also yields pyrroles electrochemically. rsc.org
Photochemical Strategies: Visible-light photoredox catalysis has emerged as a green and efficient method for organic synthesis. rsc.org Pyrroles can be synthesized from α-keto vinyl azides under photocatalyst-free conditions using visible light. rsc.orgresearchgate.net Other methods include visible-light-induced Hantzsch-type reactions and photocatalytic [3+2] annulations, which offer excellent functional group tolerance under redox-neutral conditions. rsc.orgrsc.org These reactions are initiated by a photosensitizer that, upon light absorption, triggers a single-electron transfer to generate reactive radical intermediates that drive the cyclization process. rsc.org
C-H Activation Enabled Synthesis (e.g., Allylic sp3 C-H Activation, Triple-Fold C(sp2)-H Activation)
Recent advancements in organometallic catalysis have led to novel synthetic routes for pyrrole formation that proceed via the activation of otherwise inert C-H bonds. These methods provide direct access to substituted pyrroles from readily available starting materials.
Allylic sp3 C-H Activation:
A notable strategy for pyrrole synthesis involves the rhodium-catalyzed oxidative coupling of enamines and unactivated alkynes. semanticscholar.orgacs.org This process is initiated by the challenging activation of an allylic sp3 C-H bond of the enamine substrate. semanticscholar.orgacs.org The resulting intermediate then undergoes cyclization with an alkyne to furnish the pyrrole ring. semanticscholar.orgacs.org The reaction is typically performed under oxidative conditions, often employing a copper(II) salt as the oxidant. thieme-connect.com The choice of catalyst and oxidant is crucial for the success of this transformation, with silver salts also playing a key role in some cases. thieme-connect.com While a broad range of pyrroles can be synthesized using this methodology, the specific synthesis of this compound would depend on the selection of appropriate enamine and alkyne precursors. For instance, the reaction of an enamine derived from a β-amino ester with phenylacetylene (B144264) could potentially lead to the desired product scaffold. The regioselectivity of the alkyne insertion is a critical aspect of this methodology.
Triple-Fold C(sp2)-H Activation:
An alternative and efficient approach to NH-free pyrroles is the palladium-catalyzed annulation of enaminones and alkenes, which proceeds through the activation of multiple C(sp2)-H bonds. organic-chemistry.orgacs.orgnih.gov This method is characterized by its sustainability, as it is accompanied by the evolution of hydrogen gas and avoids the need for pre-functionalized substrates. organic-chemistry.org The catalytic system, typically a combination of a palladium(II) salt and a copper(II) salt, facilitates a sequence of C-H activation, alkene insertion, and dehydrogenation. organic-chemistry.org This strategy demonstrates broad functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on the reactants. organic-chemistry.org The synthesis of a 3,4-disubstituted pyrrole like this compound could be envisioned by employing an appropriately substituted enaminone and an alkene. Mechanistic studies suggest that dienamines are key intermediates in this transformation. acs.org
Functionalization and Derivatization of the Pyrrole Ring System
The pyrrole ring is an electron-rich aromatic system, making it susceptible to a variety of chemical transformations. Functionalization of the this compound core can be achieved through several methods, including electrophilic aromatic substitution, metal-catalyzed coupling reactions, and radical reactions.
Electrophilic Aromatic Substitution on the Pyrrole Nucleus
Electrophilic aromatic substitution is a fundamental reaction for the functionalization of pyrroles. onlineorganicchemistrytutor.com The high electron density of the pyrrole ring makes it significantly more reactive than benzene (B151609) towards electrophiles. pearson.com
In general, electrophilic substitution on the pyrrole ring preferentially occurs at the α-positions (C2 and C5) over the β-positions (C3 and C4). onlineorganicchemistrytutor.combrainly.in This selectivity is attributed to the greater stabilization of the cationic intermediate (σ-complex) formed upon attack at the α-position, where the positive charge can be delocalized over more atoms, including the nitrogen atom, through resonance. onlineorganicchemistrytutor.combrainly.inquora.com Attack at the β-position results in a less stable intermediate with more limited charge delocalization. onlineorganicchemistrytutor.combrainly.in Consequently, for a monosubstituted pyrrole, electrophilic attack is highly favored at the vacant α-position. In the case of this compound, both β-positions are occupied, leaving the two α-positions (C2 and C5) as the primary sites for electrophilic attack.
The existing substituents on the pyrrole ring can influence the regioselectivity of subsequent electrophilic substitution reactions. While the inherent preference is for α-substitution, steric and electronic effects of the substituents can modulate this outcome. semanticscholar.orgumich.edu In this compound, the methyl and phenyl groups at the 3- and 4-positions, respectively, are expected to exert some influence on the reactivity of the adjacent α-positions. The electronic nature of these substituents (both are weakly electron-donating) would further activate the ring towards electrophilic attack. However, significant steric hindrance from the phenyl group might slightly disfavor substitution at the adjacent C5 position compared to the C2 position, which is next to the smaller methyl group. The precise outcome would also depend on the nature and size of the incoming electrophile. umich.edu For instance, bulky electrophiles would likely show a higher preference for the less sterically hindered C2 position.
Metal-Catalyzed Coupling Reactions for Substitution (e.g., C-H Arylation)
Metal-catalyzed cross-coupling reactions, particularly direct C-H arylation, have emerged as powerful methods for the derivatization of heterocycles like pyrrole. nih.gov These reactions offer a more direct approach to C-C bond formation compared to traditional cross-coupling methods that require pre-functionalized starting materials.
For pyrroles, C-H arylation typically favors the α-positions. acs.org However, catalyst control can be employed to achieve otherwise challenging β-selective arylation. acs.org A rhodium-based catalytic system has been developed for the β-selective C-H arylation of N-substituted pyrroles with iodoarenes. acs.org This methodology could potentially be adapted for the functionalization of this compound at the C2 or C5 positions by reacting it with an aryl halide in the presence of a suitable palladium or ruthenium catalyst. nih.govresearchgate.net The choice of the N-substituent on the pyrrole can also influence the outcome of these coupling reactions. acs.org For instance, N-phenyl and N-alkyl pyrroles have been shown to be viable substrates for such transformations. acs.org
| Catalyst System | Reactants | Position of Arylation | Reference |
| Rhodium catalyst | N-substituted pyrrole, Iodoarene | β-position | acs.org |
| Palladium(II) acetate | 3-methyl-2-phenylpyridine, Diaryliodonium salt | ortho-position to directing group | nih.gov |
| [{RuCl2(p-cymene)}2] | Pyrrole derivatives, Boronic acids | C2-position | researchgate.net |
Radical Reactions for Pyrrole Derivatization
Radical reactions provide a complementary approach to the functionalization of pyrroles, often exhibiting different regioselectivity compared to ionic reactions. A room-temperature, copper-catalyzed radical C-H arylation of pyrroles using anilines as the aryl source has been developed. rsc.org This reaction proceeds through the in situ generation of aryl diazonium salts, which then undergo a radical-mediated arylation of the pyrrole ring. rsc.org This method is performed under neutral conditions and shows high regioselectivity, which is influenced by the reaction conditions. rsc.org The application of such a radical arylation to this compound would likely lead to substitution at one of the vacant α-positions, providing a direct route to C2- or C5-arylated derivatives.
| Reaction Type | Catalyst | Reagents | Key Features | Reference |
| Radical C-H Arylation | Copper | Pyrrole, Aniline, t-BuONO | Room temperature, Neutral conditions, In situ generation of diazonium salt | rsc.org |
Dehydrogenative Aromatization and Sulfonylation of Pyrrolidines
The synthesis of substituted pyrroles, including derivatives structurally related to this compound, can be achieved through the dehydrogenative aromatization of corresponding pyrrolidine (B122466) precursors. This transformation converts a saturated heterocyclic ring into an aromatic one. A notable method involves the use of air as an oxidant for the aromatization of 3-oxo 2-carboxylate and 2-phosphonate NH-pyrrolidines. nih.gov This process is effective for a range of substituted pyrrolidine 2-carboxylates and 2-phosphonates, yielding the corresponding pyrroles in good yields. nih.gov For instance, stirring a substituted pyrrolidine in the presence of silica (B1680970) gel in an open flask exposed to the atmosphere can lead to the formation of the corresponding polysubstituted pyrrole. nih.gov
Visible-light photoredox catalysis represents a modern and mild approach for both dehydrogenative aromatization and selective sulfonylation of N-heterocycles like pyrrolidines. researchgate.net In these reactions, arylsulfonyl chlorides can serve dual roles as both catalyst regeneration and sulfonylation reagents. researchgate.net This strategy provides a versatile pathway to functionalize pyrrolidines under mild conditions. researchgate.net
| Precursor Type | Method | Key Reagents/Conditions | Outcome |
| 3-Oxo NH-pyrrolidines | Air Oxidation | Silica Gel, Air, EtOAc, rt | Polysubstituted Pyrroles |
| N-Heterocycles (Pyrrolidines) | Photoredox Catalysis | Visible Light, Arylsulfonyl Chlorides | Aromatization/Sulfonylation |
Stereoselective Synthesis of Chiral Derivatives
The development of synthetic routes to chiral pyrrole derivatives is of significant interest due to their potential applications in medicinal chemistry and materials science. researchgate.net Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to specific enantiomers or diastereomers.
Organocatalytic Asymmetric Synthesis
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for the asymmetric synthesis of chiral compounds. clockss.org This approach avoids the use of metal catalysts and often proceeds under mild conditions. For the synthesis of chiral pyrrole-containing structures, bifunctional organocatalysts, such as those based on thiourea (B124793), have proven effective. nih.govnih.gov
An example is the asymmetric Henry reaction of 1H-pyrrole-2,3-diones catalyzed by a chiral bifunctional amine-thiourea. nih.govnih.gov This reaction produces 3-hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-ones bearing quaternary stereocenters with good yields and moderate to good enantioselectivity. nih.govnih.gov The catalyst facilitates the reaction by activating both the nucleophile (nitromethane) and the electrophile (the pyrrole-2,3-dione) through hydrogen bonding, thereby controlling the stereochemical outcome. nih.gov
Another powerful strategy is the asymmetric one-pot synthesis of N-phenyl thioether-tethered tetrasubstituted chiral 4,5-dihydropyrrole-3-carbaldehydes. rsc.org This reaction utilizes a chiral diphenylprolinol trimethylsilyl (B98337) ether as the organocatalyst, starting from benzothiazolium salts and α,β-unsaturated aldehydes, and achieves high yields with excellent enantioselectivity and diastereoselectivity. rsc.org
The [3+2] cycloaddition is a fundamental reaction for constructing five-membered rings, including the pyrrole core. mdpi.comnih.gov When performed asymmetrically, it provides a direct route to chiral pyrrolidines, which can be precursors to chiral pyrroles. In this reaction, a three-atom component (like an azomethine ylide) reacts with a two-atom component (an alkene or alkyne) to form the ring. researchgate.net
Visible-light-mediated photocatalytic [3+2] annulation strategies offer a modern approach for constructing polysubstituted pyrrole architectures under mild, redox-neutral conditions. rsc.org For instance, the reaction between N-aryl glycinates and 2-benzylidenemalononitrile partners can efficiently produce highly functionalized pyrroles. rsc.org While this specific example focuses on achiral synthesis, the principles can be extended to asymmetric variants by using chiral catalysts. Formal [3+2] cycloaddition reactions, for example between 2H-azirines and enones promoted by visible light, can also be used to synthesize Δ1-pyrrolines, which are key intermediates for various N-heterocycles. nih.gov
| Reaction Type | Catalyst Type | Substrates | Product | Stereoselectivity |
| Asymmetric Henry Reaction | Chiral Bifunctional Amine-Thiourea | 1H-Pyrrole-2,3-diones, Nitromethane | 3-Hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-ones | Up to 73% ee nih.govnih.gov |
| Asymmetric One-Pot Synthesis | Chiral Diphenylprolinol Trimethylsilyl Ether | Benzothiazolium salts, α,β-Unsaturated Aldehydes | N-phenyl thioether-tethered dihydropyrroles | ≤98% ee, >20:1 d.r. rsc.org |
| [3+2] Cycloaddition | Photocatalyst (Visible Light) | N-aryl glycinates, 2-benzylidenemalononitriles | Polysubstituted Pyrroles | (Achiral example) rsc.org |
Green Chemistry Principles in the Synthesis of this compound Derivatives
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. conicet.gov.ar In the synthesis of pyrrole derivatives, these principles are applied through methods like using environmentally benign solvents, solvent-free conditions, and alternative energy sources like microwaves. conicet.gov.arlucp.net
Solvent-Free Reaction Conditions
Conducting reactions without a solvent minimizes waste, reduces environmental impact, and can simplify product purification. researchgate.net The Paal-Knorr synthesis of pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, can be performed efficiently under solvent-free and catalyst-free conditions. rsc.org For example, the reaction of 2,5-hexanedione (B30556) with various amines at room temperature can yield the corresponding pyrroles in excellent yields without any solvent. rsc.orglookchem.com This approach offers a significant environmental advantage over traditional methods that often require acidic catalysts and organic solvents. lookchem.com
| Reaction | Reactants | Conditions | Yield |
| Paal-Knorr Pyrrole Synthesis | Hexane-2,5-dione, Aniline | Pr(OTf)3 (10 mol%), rt, 2h, solvent-free | 86% lookchem.com |
| Paal-Knorr Pyrrole Synthesis | 2,5-Hexanedione, various amines | Catalyst-free, Solvent-free, rt | Excellent yields rsc.org |
Microwave-Assisted Syntheses
Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, increase yields, and improve product purity compared to conventional heating methods. researchgate.netijpsjournal.com This technique is well-suited for the synthesis of heterocyclic compounds like pyrroles. nih.govpensoft.net
Microwave-assisted synthesis can be applied to various pyrrole-forming reactions. For instance, the synthesis of pyrano[4,5-C]pyrroles via a one-pot Knoevenagel-hetero-Diels-Alder reaction can be completed in just 2 minutes with an 80% yield under microwave heating, whereas the conventional method requires 6 hours for a lower yield. ijpsjournal.com Similarly, multi-component reactions to form functionalized pyrroles are often accelerated under microwave irradiation, sometimes in environmentally friendly solvents like water or ethanol, or even under solvent-free conditions. pensoft.netnih.gov
| Synthesis | Reactants | Conditions | Time | Yield |
| Pyrano[4,5-C]pyrroles | Alkenyl aldehyde, Barbituric acid | Toluene, Microwave | 2 min | 80% ijpsjournal.com |
| Ring-fused pyrrole | 1,3-diketone, Cyclic aniline | p-TSA, Microwave, 280°C | 10 min | 53% ijpsjournal.com |
| Functionalized Pyrroles | Various amines, 2,5-dimethoxytetrahydrofuran (B146720) | UO₂(NO₃)₂·6H₂O, Ethanol, Microwave | Not specified | Higher than conventional pensoft.net |
Continuous Flow Synthesis Techniques
Continuous flow synthesis has emerged as a highly efficient and scalable methodology for the production of substituted pyrroles, offering advantages over traditional batch processing in terms of safety, reproducibility, and process control. syrris.comscispace.com This technique is particularly well-suited for the synthesis of pyrrole-3-carboxylic acids and their derivatives. syrris.comscispace.comnih.gov
A notable application of this technology is the one-step synthesis of highly substituted pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. syrris.comscispace.comnih.gov In this process, the hydrobromic acid generated as a byproduct of the Hantzsch-type reaction is utilized in situ to hydrolyze the tert-butyl ester, yielding the corresponding carboxylic acid in a single microreactor. syrris.comscispace.comnih.gov This approach is not only atom-economical but also streamlines the synthetic sequence, avoiding the isolation of intermediates. scispace.com
The efficiency of continuous flow methods is highlighted by a significant increase in yield compared to batch synthesis under similar conditions. For instance, the synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid in a flow reactor afforded a 65% yield, whereas the batch process yielded only 40%. scispace.com Furthermore, the scalability of this method has been demonstrated by producing significant quantities of material in a short period. syrris.comscispace.com
The Clauson-Kaas reaction for the synthesis of N-substituted pyrroles has also been successfully adapted to a continuous flow process. acs.org By reacting aromatic amines with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst like p-toluenesulfonic acid within a heated capillary reactor, a variety of N-functionalized pyrroles can be produced in high yields with simplified purification. acs.org
Below is a table summarizing key findings in the continuous flow synthesis of pyrrole derivatives:
| Product Type | Starting Materials | Key Features | Yield (Flow) | Reference |
| Pyrrole-3-carboxylic acids | tert-Butyl acetoacetates, amines, 2-bromoketones | In situ hydrolysis of t-butyl ester | Up to 65% | syrris.comscispace.comnih.gov |
| N-Substituted pyrroles | Aromatic amines, 2,5-dimethoxytetrahydrofuran | Simplified purification | High | acs.org |
| 3-Methyl-4-arylmethylene isoxazole-5(4H)-ones | Ethyl acetoacetate, hydroxylamine, aromatic aldehydes | Photochemical multicomponent reaction | Up to 96% | mdpi.com |
Photochemical Approaches (e.g., Photoredox Catalysis)
Photochemical methods, particularly those involving photoredox catalysis, have provided novel and powerful avenues for the construction and functionalization of the pyrrole core under mild conditions. acs.org These strategies often utilize visible light to initiate single-electron transfer (SET) processes, generating reactive radical intermediates that can participate in a variety of transformations. acs.orgacs.org
One prominent application is the intramolecular radical addition to pyrroles. acs.org In this approach, a photoredox catalyst, such as tris(2,2'-bipyridyl)ruthenium(II) chloride, absorbs visible light and initiates a catalytic cycle. This cycle can generate a reactive free radical from an appropriate precursor, which then undergoes cyclization onto the pyrrole ring. acs.org This methodology has been successfully applied to the synthesis of various fused pyrrole systems. Both electron-rich and electron-poor pyrroles are generally well-tolerated in these reactions. acs.org However, in some cases, such as with 3-phenylpyrrole, a mixture of regioisomeric products may be obtained. acs.org
The development of organic photoredox catalysts, such as Rose Bengal, has further expanded the scope of these photochemical transformations. kaust.edu.sa These catalysts can be employed in reaction cascades, for example, an organocatalytic oxidation/[3+2] cycloaddition/oxidative aromatization sequence to generate complex pyrroloisoquinolines. kaust.edu.sa
Porphyrins and corroles have also been investigated as photoredox catalysts. researchgate.networldscientific.com Their strong absorbance in the visible region allows for very low catalyst loadings. researchgate.networldscientific.com These macrocyclic complexes can catalyze halogenation reactions on reactive substrates, demonstrating their potential in facilitating a range of chemical transformations. researchgate.networldscientific.com
The following table summarizes representative photochemical approaches for pyrrole synthesis and functionalization:
| Reaction Type | Catalyst System | Key Features | Substrate Scope | Reference |
| Intramolecular Radical Addition | Ru(bpy)₃Cl₂ / Visible Light | Room temperature, SET process | Substituted pyrroles with radical precursors | acs.org |
| Oxidation/[3+2] Cycloaddition Cascade | Rose Bengal / Visible Light | Organocatalytic, synthesis of fused systems | N/A | kaust.edu.sa |
| Halogenation | Porphyrin/Corrole Complexes / Visible Light | Low catalyst loading | Reactive substrates (e.g., phenol) | researchgate.networldscientific.com |
| Heteroaryl Coupling | Photolysis of 3-iodopyridine | Direct C-H functionalization | Pyrrole, 1-methylpyrrole | rsc.org |
Biocatalytic Transformations
The application of biocatalysis in the synthesis of pyrrole derivatives represents a green and highly selective alternative to traditional chemical methods. Enzymes, operating under mild conditions, can mediate key bond-forming steps with high chemo-, regio-, and stereoselectivity. nih.gov
A significant development in this area is the use of transaminases (ATAs) to mediate the key amination step in a biocatalytic equivalent of the Knorr pyrrole synthesis. nih.gov In this process, a transaminase can selectively aminate an α-diketone in the presence of a β-keto ester, leading to the formation of substituted pyrroles. nih.gov Furthermore, it has been demonstrated that pyrroles can be synthesized via an internal amine transfer catalyzed by a transaminase, obviating the need for an external amine donor. nih.gov
Another innovative biocatalytic approach involves the coupling of a UbiD-type decarboxylase with a carboxylic acid reductase (CAR). mdpi.com This enzymatic system can achieve the carboxylation of pyrrole to pyrrole-2-carbaldehyde at near-ambient CO₂ concentrations. mdpi.com The carboxylic acid reductase from Segniliparus rotundus (CARse) has been shown to be capable of reducing pyrrole-2-carboxylic acid to its corresponding aldehyde. mdpi.com This two-enzyme cascade provides a novel route to functionalized pyrroles from simple precursors. mdpi.com While the instability of the aldehyde product can be a limitation, this work establishes a proof-of-principle for an efficient biosynthetic toolkit. mdpi.com
Although the academic literature on the direct biocatalytic synthesis of this compound is not extensive, the existing research on related pyrrole structures demonstrates the potential of enzymatic methods for the construction of this heterocyclic core.
| Biocatalytic Strategy | Enzyme(s) | Transformation | Key Advantages | Reference |
| Biocatalytic Knorr Synthesis | Transaminase (ATA) | Selective amination of α-diketones | Mild conditions, high selectivity | nih.gov |
| Enzymatic CO₂ Fixation | UbiD-type decarboxylase and Carboxylic Acid Reductase (CAR) | Pyrrole → Pyrrole-2-carbaldehyde | Use of CO₂ as a building block | mdpi.com |
Use of Ionic Liquids as Catalysts/Solvents
Ionic liquids (ILs) have garnered significant attention as environmentally benign reaction media and catalysts for the synthesis of pyrrole derivatives. researchgate.netresearchgate.netresearchgate.net Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solubility, make them attractive alternatives to volatile organic solvents. researchgate.nettcichemicals.comdcu.ie
In the context of pyrrole synthesis, ionic liquids have been effectively employed in the Paal-Knorr condensation. researchgate.net For instance, the reaction of 2,5-hexanedione with primary amines proceeds efficiently in ionic liquids, offering simple product isolation and improved yields under mild conditions without the need for toxic catalysts. researchgate.net The reusability of the ionic liquid is another significant advantage of this approach. researchgate.nettcichemicals.com
Ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF₆]) and 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF₄]) have been shown to facilitate highly regioselective N-substitution of pyrrole. organic-chemistry.orgorganic-chemistry.orgnjtech.edu.cn Pyrrole reacts with various electrophiles, including alkyl halides, sulfonyl chlorides, and benzoyl chloride, in these ionic liquids to afford N-substituted products in excellent yields. organic-chemistry.orgnjtech.edu.cn Michael addition of pyrrole to electrophilic olefins also proceeds with high regioselectivity in these media. organic-chemistry.orgnjtech.edu.cn The use of acidic ionic liquids, sometimes in conjunction with ultrasound irradiation, can further enhance reaction rates and yields. researchgate.netresearchgate.net
The choice of ionic liquid can influence the structure of the resulting products. For example, nano-structured conducting polypyrroles have been synthesized in imidazolium-based ionic liquids with a tetrachloroferrate anion. koreascience.kr The length of the alkyl chain on the imidazolium (B1220033) cation was found to affect the particle size and distribution of the resulting polymer. koreascience.kr
| Reaction Type | Ionic Liquid(s) | Role of IL | Key Advantages | Reference(s) |
| Paal-Knorr Condensation | Various | Solvent | Mild conditions, simple product isolation, reusable | researchgate.net |
| N-Alkylation/Acylation | [Bmim][PF₆], [Bmim][BF₄] | Solvent | High regioselectivity, excellent yields | organic-chemistry.orgorganic-chemistry.orgnjtech.edu.cn |
| Polymerization | Imidazolium-based with [FeCl₄]⁻ | Solvent/Template | Formation of nano-structured polymers | koreascience.kr |
| Clauson-Kaas Reaction | Acidic ILs | Catalyst/Solvent | Improved yields and selectivity | researchgate.netresearchgate.net |
Mechano-chemical Activation (Ball Milling)
Mechano-chemical activation, primarily through ball milling, has been established as a simple, economical, and environmentally friendly technique for the synthesis of N-heterocycles, including polysubstituted pyrroles. researchgate.netmdpi.comresearchgate.net This solvent-free approach offers several advantages over traditional solution-phase synthesis, such as reduced waste, shorter reaction times, and often higher yields. researchgate.net
The Hantzsch pyrrole synthesis has been successfully adapted to high-speed vibration milling conditions. nih.gov This method has demonstrated a broad scope, enabling the synthesis of fused pyrrole derivatives that were not previously accessible through conventional Hantzsch chemistry. nih.gov
Another application of ball milling is in the condensation-annulation of amines with appropriate precursors. For example, 2,5-dimethyl-3,4-dicarboxylate-pyrroles and N-substituted 3,4-diphenylpyrroles have been efficiently synthesized under solvent-free ball milling conditions. researchgate.net The use of a mediator like Mn(OAc)₃ can promote these reactions. researchgate.net
Furthermore, ball milling can facilitate one-pot, multi-component reactions. For instance, the reaction of trans-1,2-dibenzoylethene with primary or secondary enamine esters or ketones in a ball mill can produce pyrrole and indole (B1671886) products in quantitative yields. mdpi.comresearchgate.net The reaction proceeds through a Michael addition followed by cyclization and elimination of water. mdpi.com
The following table provides examples of pyrrole synthesis using mechano-chemical activation:
| Reaction Type | Starting Materials | Conditions | Key Advantages | Reference(s) |
| Hantzsch-type Synthesis | Amines, β-dicarbonyls, α-haloketones | High-speed vibration milling | Broad scope, access to fused systems | nih.gov |
| Condensation-Annulation | Amines, acetoacetate, 2-phenylacetaldehyde | Mn(OAc)₃ mediator, solvent-free | Short reaction time, readily available materials | researchgate.net |
| Michael Addition/Cyclization | trans-1,2-dibenzoylethene, enamines | Solvent-free | Quantitative yields | mdpi.comresearchgate.net |
Mechanistic Investigations of Key Synthetic Transformations
Reaction Pathway Elucidation
Understanding the reaction mechanisms underlying the synthesis of pyrroles is crucial for optimizing reaction conditions and expanding the scope of these transformations. Several key synthetic pathways have been the subject of detailed mechanistic investigations.
Paal-Knorr Synthesis: The mechanism of the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, has been elucidated. organic-chemistry.orgwikipedia.orguctm.edu The reaction is believed to commence with the attack of the amine on a protonated carbonyl group to form a hemiaminal. wikipedia.orguctm.eduuobaghdad.edu.iq Subsequently, the amine attacks the second carbonyl group, leading to a 2,5-dihydroxytetrahydropyrrole intermediate. wikipedia.orguctm.edu This intermediate then undergoes dehydration to yield the final substituted pyrrole. wikipedia.orguctm.eduuobaghdad.edu.iq Studies have shown that the stereochemistry of the starting 1,4-dicarbonyl compound can influence the rate of cyclization, providing evidence against mechanisms that involve an enamine intermediate before the rate-determining cyclization step. organic-chemistry.org
Iodine-Mediated Synthesis: In the iodine-mediated synthesis of 2,3,5-trisubstituted pyrroles from arylacetylenes and β-enaminones, the proposed mechanism begins with the α-iodination of the alkyne. nih.gov This is followed by a Kornblum oxidation to generate a dicarbonyl intermediate. nih.gov This intermediate then undergoes condensation with the β-enaminone, followed by intramolecular cyclization and dehydration to form the pyrrole ring. nih.gov
Photoredox Catalysis: In visible-light-mediated photoredox catalysis for pyrrole functionalization, the reaction pathway is initiated by the absorption of light by a photocatalyst. acs.org This excited-state photocatalyst can then engage in a single-electron transfer (SET) with a substrate to generate a radical ion. acs.org For instance, in intramolecular cyclizations, a radical can be generated on a side chain, which then adds to the pyrrole ring. acs.org The resulting radical intermediate is then oxidized or reduced to complete the catalytic cycle and yield the final product. acs.org
Enzyme-Catalyzed Reactions: For biocatalytic transformations, the reaction pathway is dictated by the active site of the enzyme. In the case of the coupled UbiD-CAR system for the synthesis of pyrrole-2-carbaldehyde, the UbiD enzyme catalyzes the carboxylation of pyrrole to pyrrole-2-carboxylic acid. mdpi.com This product then serves as the substrate for the CAR enzyme, which, in the presence of ATP and NADPH, reduces the carboxylic acid to the corresponding aldehyde. mdpi.com
The table below outlines the key mechanistic steps for several important pyrrole synthetic transformations:
| Synthetic Method | Key Mechanistic Steps | Intermediates | Reference(s) |
| Paal-Knorr Synthesis | Amine attack on protonated carbonyl, formation of hemiaminal, second amine attack, dehydration | Hemiaminal, 2,5-dihydroxytetrahydropyrrole | organic-chemistry.orgwikipedia.orguctm.eduuobaghdad.edu.iq |
| Iodine-Mediated Synthesis | α-Iodination of alkyne, Kornblum oxidation, condensation, intramolecular cyclization, dehydration | Dicarbonyl intermediate | nih.gov |
| Photoredox Catalysis | Light absorption by photocatalyst, single-electron transfer, radical formation, cyclization/addition, redox to close catalytic cycle | Radical ions, radical intermediates | acs.orgacs.org |
| UbiD-CAR Biocatalysis | Enzymatic carboxylation of pyrrole, enzymatic reduction of carboxylic acid | Pyrrole-2-carboxylic acid | mdpi.com |
Transition State Analysis
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of the Paal-Knorr pyrrole synthesis mechanism, including the structures and energies of the transition states involved. rgmcet.edu.in A key study by Mothana and Boyd investigated the reaction pathway and confirmed that the mechanism proceeds through the formation of a hemiaminal intermediate, followed by a rate-determining cyclization and subsequent dehydration steps. rgmcet.edu.in
While specific transition state energy values for the direct synthesis of this compound are not detailed in the available literature, the principles derived from computational studies on analogous 1,4-dicarbonyl systems are directly applicable. The analysis predicts that the substituents on both the dicarbonyl precursor and the amine influence the stability of the intermediates and transition states, thereby affecting the reaction kinetics.
Kinetic and Thermodynamic Studies
Further studies explored the electronic effects of substituents on the reaction rate. It was demonstrated that the nature of the amine nucleophile significantly impacts the kinetics of the cyclization. For instance, amines with electron-withdrawing groups, which result in a more basic imine nucleophile, tend to accelerate the reaction. organic-chemistry.org Conversely, electron-donating groups on the amine can decrease the rate of cyclization. organic-chemistry.org
The following table summarizes the qualitative effects of substituents on the cyclization rates as observed in studies of related systems.
| Substituent on Amine | Effect on Nucleophilicity | Observed Effect on Reaction Rate |
| Electron-withdrawing (e.g., p-nitrophenyl) | Increases basicity of imine | Positive (rate increases) |
| Electron-donating (e.g., methoxy) | Decreases basicity of imine | Negative (rate decreases) |
This table is generated based on qualitative findings described in the literature. organic-chemistry.org
Advanced Spectroscopic and Spectrometric Investigations of 3 Methyl 4 Phenyl 1h Pyrrole and Its Modified Systems
High-Resolution NMR Spectroscopy for Conformational and Dynamic Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for probing the intricate three-dimensional structures and dynamic behaviors of molecules in solution. For derivatives of 3-Methyl-4-phenyl-1H-pyrrole, techniques such as 1H and 13C NMR provide fundamental information about the chemical environment of each nucleus. rsc.orgmdpi.com However, to gain deeper insights into spatial relationships and stereochemistry, more advanced NMR experiments are indispensable.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are two-dimensional NMR experiments crucial for determining the stereochemistry and conformation of molecules by identifying protons that are close to each other in space, irrespective of the number of bonds separating them. acdlabs.comtesisenred.net
In the study of substituted pyrrole (B145914) systems, NOESY and ROESY experiments are instrumental. For instance, in complex heterocyclic structures derived from or related to pyrroles, these techniques can establish the relative orientation of substituents. Cross-peaks in a NOESY or ROESY spectrum indicate a through-space interaction between protons, allowing for the assignment of cis or trans isomerism and the determination of preferred conformations. acdlabs.comipb.ptmdpi.com For example, a NOESY cross-peak between a methyl group's protons and a neighboring aromatic proton would confirm their spatial proximity, a critical piece of information for defining the molecule's three-dimensional shape. mdpi.com The choice between NOESY and ROESY often depends on the molecular size; ROESY is particularly effective for intermediate-sized molecules where the NOE may be close to zero.
| Technique | Information Gained | Typical Application for Pyrrole Derivatives |
| NOESY | Through-space correlations between protons | Determination of relative stereochemistry of substituents on the pyrrole ring. |
| ROESY | Through-space correlations, effective for a wider range of molecular sizes | Similar to NOESY, used to confirm spatial relationships and overcome potential zero NOE issues. |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
While NMR provides invaluable data on solution-state conformation, X-ray crystallography offers a definitive and high-resolution picture of a molecule's structure in the solid state. This technique is paramount for determining absolute stereochemistry and understanding intermolecular interactions within the crystal lattice.
Single crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound, this technique can provide precise bond lengths, bond angles, and torsion angles, revealing the planarity of the pyrrole ring and the orientation of the phenyl and methyl substituents. iucr.orgbeilstein-journals.orgscielo.br
| Parameter | Significance for this compound Derivatives |
| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice. |
| Space Group | Describes the symmetry elements present in the crystal. |
| Bond Lengths & Angles | Provides precise geometric details of the molecule. |
| Torsional Angles | Defines the conformation of flexible parts of the molecule, such as the rotation of the phenyl group relative to the pyrrole ring. |
| Intermolecular Interactions | Reveals how molecules pack in the solid state, influencing physical properties. |
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical properties. creative-biostructure.comresearchgate.net Powder X-ray diffraction (PXRD) is a key analytical technique for identifying and characterizing these different crystalline forms. creative-biostructure.comrigaku.commdpi.com
Each polymorph of a given compound will produce a unique PXRD pattern, characterized by a specific set of diffraction peak positions and intensities. creative-biostructure.comgoogle.com Therefore, PXRD can be used to screen for polymorphism in derivatives of this compound under various crystallization conditions. By comparing the PXRD pattern of a new batch to established patterns, one can ensure the desired polymorphic form has been produced. rigaku.commdpi.com This technique is also instrumental in monitoring phase transformations that may occur due to factors like temperature or pressure. rigaku.com
UV-Vis and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties
UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful techniques for investigating the electronic transitions and photophysical properties of molecules. These methods provide insights into how molecules like this compound and its derivatives interact with light.
The UV-Vis absorption spectrum of a pyrrole derivative reveals the wavelengths of light that are absorbed, corresponding to the promotion of electrons from the ground state to various excited states. The position and intensity of these absorption bands are sensitive to the molecular structure, including the nature and position of substituents on the pyrrole ring. researchgate.netnih.gov
Fluorescence spectroscopy provides information about the emission of light from the lowest singlet excited state as the molecule returns to the ground state. The difference between the absorption and emission maxima (the Stokes shift), the fluorescence quantum yield (the efficiency of the emission process), and the fluorescence lifetime are key photophysical parameters. researchgate.netru.nl These properties are highly dependent on the molecular structure and the surrounding environment. researchgate.net For example, studies on various fluorescent molecules have shown that the introduction of different donor-acceptor groups can significantly alter the emission color and intensity. researchgate.net The photophysical properties of pyrrole derivatives are of interest for applications in areas such as fluorescent probes and organic light-emitting diodes (OLEDs). iucr.orgresearchgate.netacs.org
| Spectroscopic Parameter | Information Provided | Relevance to Pyrrole Derivatives |
| λmax (Absorption) | Wavelength of maximum light absorption | Indicates the energy of electronic transitions, influenced by conjugation and substituents. |
| ε (Molar Absorptivity) | Efficiency of light absorption | Relates to the probability of the electronic transition. |
| λem (Emission) | Wavelength of maximum fluorescence emission | Characterizes the energy of the emitted photon and determines the color of fluorescence. |
| Stokes Shift | Difference between λmax and λem | Provides insight into the change in geometry between the ground and excited states. |
| ΦF (Fluorescence Quantum Yield) | Ratio of emitted photons to absorbed photons | Measures the efficiency of the fluorescence process. |
In-Depth Theoretical Analysis of this compound Remains Elusive in Scientific Literature
A comprehensive search of scientific databases and computational chemistry literature has revealed a notable absence of specific theoretical and computational studies focused exclusively on the chemical compound this compound.
While computational methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for elucidating the molecular properties of heterocyclic compounds, specific research findings for this compound are not publicly available. Consequently, a detailed article structured around its specific electronic and conformational properties, including data tables on frontier molecular orbitals, charge distribution, reactivity indices, and torsional barriers, cannot be accurately generated at this time.
Computational studies have been performed on structurally related parent compounds, such as the isomers of phenylpyrrole. dergipark.org.tr These studies provide a general framework for how such analyses are conducted. For instance, research on 3-phenylpyrrole investigates its equilibrium geometry, the rotational barrier between the phenyl and pyrrole rings, and its electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. dergipark.org.tr Typically, such studies employ methods like DFT with basis sets such as B3LYP/6-31++G(d,p) to calculate the molecule's properties. dergipark.org.tr
Therefore, until research specifically detailing the theoretical and computational chemistry of this compound is published, a thorough and scientifically accurate article on this subject cannot be provided.
Theoretical and Computational Chemistry of 3 Methyl 4 Phenyl 1h Pyrrole
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. While specific MD simulation studies exclusively focused on 3-Methyl-4-phenyl-1H-pyrrole are not prominent in publicly available literature, the methodology is widely applied to similar heterocyclic and aromatic compounds to understand their dynamic behavior. huji.ac.ilacs.org
The general approach for such a simulation involves defining a force field, which consists of a set of parameters that describe the potential energy of the system's particles. The system, comprising the pyrrole (B145914) derivative and often a solvent like water, is placed in a simulation box. acs.org The simulation then proceeds by solving Newton's equations of motion for the system, yielding a trajectory that describes the positions and velocities of the particles over time. acs.org These simulations are instrumental in understanding conformational flexibility, solvent interactions, and the thermodynamic properties of the molecule in a condensed phase, which are difficult to observe experimentally. For instance, MD simulations on related compounds have been used to study their interaction with biological targets like proteins. acs.orgnih.gov
Spectroscopic Property Predictions (e.g., NMR chemical shifts, UV-Vis spectra)
Computational chemistry offers highly reliable methods for predicting the spectroscopic properties of molecules, which can be used to interpret experimental data or to identify unknown compounds. Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard for calculating NMR chemical shifts and electronic absorption spectra, respectively. researchgate.netresearchgate.net
For this compound, experimental ¹³C NMR and GC-MS data are available in databases like PubChem. nih.gov Computational predictions can supplement this data. The Gauge-Invariant Atomic Orbital (GIAO) method, typically used with a DFT functional like B3LYP, is employed to calculate ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net These calculations can predict the chemical shifts for each unique carbon and proton in the molecule, which are influenced by the electronic environment shaped by the interplay between the methyl, phenyl, and pyrrole ring systems. Studies on analogous compounds show that the conjugation between the phenyl and pyrrole rings significantly influences the chemical shifts. beilstein-journals.org
Similarly, TD-DFT calculations can predict the UV-Vis absorption spectrum by calculating the energies of electronic transitions, primarily the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition. researchgate.netbeilstein-journals.org The predicted absorption maxima (λmax) can then be compared with experimental spectra. The electronic properties, and thus the spectra, are heavily influenced by the nature of the link between the two aromatic subunits. beilstein-journals.org
Table 1: Comparison of Experimental and Theoretical Spectroscopic Data for a Related Pyrrole Derivative
| Property | Experimental Value | Theoretical Value (Method) | Reference |
| ¹H NMR (δ, ppm) | Varies by proton | Varies by proton | researchgate.netnih.gov |
| ¹³C NMR (δ, ppm) | Varies by carbon | Varies by carbon | researchgate.netnih.gov |
| UV-Vis (λmax, nm) | 238, 326 | Calculated via TD-DFT | nih.gov |
| IR Frequencies (cm⁻¹) | 3271 (N-H stretch) | 3341 (Dimer, DFT) | nih.gov |
| Note: This table is illustrative of the comparative analysis performed in computational studies of pyrrole derivatives, as specific computational data for this compound is not available in the cited literature. |
Reaction Mechanism Modeling and Kinetic Simulations
Computational modeling is a cornerstone for understanding the intricate mechanisms of chemical reactions involving pyrrole derivatives. DFT calculations are frequently used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. mdpi.com This allows for the detailed investigation of reaction pathways, such as those in the synthesis of the pyrrole ring itself or its subsequent functionalization.
For example, the synthesis of substituted pyrroles can occur through complex domino reactions or 1,3-dipolar cycloadditions. beilstein-journals.orgacs.orgmdpi.com Computational studies can elucidate the step-by-step mechanism, including bond formation and breaking, and can help rationalize why a particular reaction pathway is favored over others. mdpi.comcuny.edu By calculating the activation energies for different potential pathways, kinetic simulations can predict reaction rates and product distributions under various conditions.
A critical aspect of reaction modeling is the characterization of transition states (TS), which are the highest energy points along a reaction coordinate. The energy of the TS determines the activation energy barrier of a reaction, which is fundamental to its kinetics. Computational chemists use various algorithms to locate and verify TS structures.
For reactions forming pyrroles, such as 1,3-dipolar cycloadditions of münchnones with alkynes, simple theoretical models like Frontier Molecular Orbital (FMO) theory have been found to be insufficient for accurately predicting outcomes. acs.orgresearchgate.net Instead, explicit calculation of the transition state structures and their energies is required. acs.orgresearchgate.net The distortion/interaction model, also known as the activation strain model, is a powerful framework used to analyze the activation barriers. acs.orgresearchgate.net This model deconstructs the activation energy into two components: the distortion energy required to bend the reactants into their transition state geometries, and the interaction energy gained from their orbital and electrostatic interactions in the TS. acs.orgresearchgate.net This detailed analysis provides a deeper understanding of the factors controlling reactivity and selectivity.
Predicting the regioselectivity of reactions, particularly electrophilic aromatic substitution on the pyrrole ring, is a significant application of computational chemistry. For a molecule like this compound, an incoming electrophile could potentially attack several positions on the pyrrole ring.
Computational methods have been developed to accurately predict the most likely site of attack. One highly effective and accessible method involves correlating the regiochemical outcome with calculated NMR chemical shifts. researchgate.netnih.gov Based on an analysis of numerous heterocyclic compounds, the position with the lowest predicted ¹³C and/or ¹H chemical shift is often the most electron-rich and, therefore, the most nucleophilic and prone to electrophilic attack. researchgate.netnih.gov This method has shown a high success rate (over 80%) for predicting the outcome of reactions like halogenations. nih.gov
In cases where this correlation is not definitive, the analysis can be supplemented by examining the molecule's calculated HOMO. researchgate.netnih.gov The site of electrophilic attack often corresponds to the atom(s) with the largest coefficient in the HOMO, as this orbital is the primary source of electrons for donation to the electrophile. The combination of these two computational approaches increases the predictive accuracy to over 95%. nih.gov Tools like the RegioSQM web server have been developed to automate these predictions, making them accessible to synthetic chemists for planning reaction strategies. rsc.org
Reactivity and Reaction Mechanisms of 3 Methyl 4 Phenyl 1h Pyrrole Derivatives
Electrophilic Reactions on the Pyrrole (B145914) Ring
The pyrrole ring is highly activated towards electrophilic substitution due to the electron-donating lone pair of the nitrogen atom, which contributes to the aromatic π-system. pearson.comlibretexts.org This makes pyrrole more reactive than benzene (B151609) in such reactions. quora.com Generally, electrophilic attack on the pyrrole ring occurs preferentially at the C2 or C5 positions (α-positions) because the resulting cationic intermediate (σ-complex) is more stabilized by resonance. wikipedia.org
For 3,4-disubstituted pyrroles like 3-methyl-4-phenyl-1H-pyrrole, the electrophilic substitution will predominantly occur at the available α-positions (C2 and C5). The electronic properties of the existing substituents can influence the rate of reaction but the primary directive effect is from the pyrrole nitrogen. numberanalytics.com For instance, halogenation, nitration, and sulfonation reactions typically proceed at the α-carbons. wikipedia.org
| Reaction | Reagent | Expected Product |
| Halogenation | N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS) | 2-Halo-3-methyl-4-phenyl-1H-pyrrole |
| Nitration | Nitric acid/Acetic anhydride | 2-Nitro-3-methyl-4-phenyl-1H-pyrrole |
| Sulfonation | Pyridine-sulfur trioxide complex | This compound-2-sulfonic acid |
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
Pyrrole and its derivatives can participate in cycloaddition reactions, acting as either the 2π or 4π component. [3+2] cycloaddition reactions are a powerful tool for the synthesis of various heterocyclic systems. One of the most well-known examples is the Van Leusen pyrrole synthesis, which involves the reaction of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene to form a pyrrole ring. mdpi.comnih.govnih.gov This method is particularly useful for preparing 3,4-disubstituted pyrroles. mdpi.com
Another significant class of [3+2] cycloadditions involves the use of azomethine ylides. These can be generated in situ and react with various dipolarophiles, such as alkynes, to yield highly substituted pyrroles. rsc.orgnih.gov Metal-catalyzed versions of these reactions, for instance using silver acetate, have been developed to improve efficiency and control. rsc.org Photochemical methods can also be employed to facilitate [3+2] cycloadditions, often proceeding under mild, redox-neutral conditions. rsc.orgrsc.org
Münchnones (1,3-oxazolium-5-olates) are mesoionic compounds that readily undergo [3+2] cycloaddition with electron-deficient alkenes and alkynes to produce highly substituted pyrroles. thieme-connect.comorganic-chemistry.org These reactions are valuable for creating complex pyrrole structures. thieme-connect.com
Metal-Catalyzed Transformations
Metal catalysis has become an indispensable tool in modern organic synthesis, enabling the functionalization of pyrrole rings in ways that are not achievable through traditional methods. numberanalytics.com
C-H Activation Strategies for Functionalization
Direct C-H activation has emerged as a powerful strategy for the functionalization of pyrrole derivatives, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. numberanalytics.com Rhodium catalysts, for example, have been employed in the transannulation of N-perfluoroalkyl-1,2,3-triazoles with alkynes to synthesize N-perfluoroalkyl-3,4-disubstituted pyrroles. beilstein-journals.orgnih.gov This process involves the formation of a rhodium-bound iminocarbene intermediate. beilstein-journals.orgnih.gov
Palladium-catalyzed C-H arylation of N-substituted pyrroles has also been extensively studied. These reactions typically show a high preference for functionalization at the C2 position. However, with appropriate directing groups or substitution patterns, functionalization at the C3 position can be achieved.
Cross-Coupling Reactivity and Mechanism
Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. Pyrrole derivatives, including those of this compound, can be functionalized via these methods, typically requiring a halogen or triflate group on the pyrrole ring to act as the electrophilic partner.
The Suzuki-Miyaura coupling of bromo- or iodo-substituted pyrroles with boronic acids is a versatile method for introducing aryl or vinyl substituents. clockss.orgmdpi.com The general mechanism involves the oxidative addition of the palladium(0) catalyst to the pyrrole-halide bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. For multiply halogenated pyrroles, regioselectivity can be an issue, with substitution often occurring preferentially at the most electron-deficient position. clockss.org
The Heck reaction allows for the coupling of halo-pyrroles with alkenes, while the Sonogashira reaction facilitates coupling with terminal alkynes. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.
Photochemical Reactions
The photochemistry of pyrroles can lead to a variety of interesting transformations. Irradiation of pyrrole derivatives can induce cycloaddition reactions, rearrangements, and isomerizations. For instance, visible-light-mediated photocatalysis has been utilized for the [3+2] annulation of N-aryl glycinates with benzylidenemalononitrile (B1330407) partners to construct polysubstituted pyrroles under mild conditions. rsc.orgrsc.org
Some indolyl-substituted maleimide (B117702) derivatives, which contain a pyrrole-2,5-dione core, can undergo photochemical oxidation to form carbazole (B46965) regioisomers. lookchem.com Furthermore, copper(I)-catalyzed photochemical reactions of compounds containing both a pyrrole and an azido (B1232118) group have been used to synthesize fused indole (B1671886) systems. rsc.org
Ring Expansion Reactions (e.g., Pyrrole-to-Pyridine)
The conversion of a five-membered pyrrole ring into a six-membered pyridine (B92270) ring is a synthetically valuable transformation. One approach involves the reaction of a pyrrole compound with methanol (B129727) in the presence of an acidic refractory oxide catalyst at high temperatures. google.com
A more recent method involves the insertion of a carbon atom into the pyrrole ring. This has been achieved using α-chlorodiazirines as precursors to chlorocarbenes. researchgate.netacs.org The reaction of a pyrrole with an α-chlorodiazirine, promoted by a base, can lead to the formation of a pyridine. For asymmetrically substituted pyrroles, this reaction can produce a mixture of regioisomeric pyridines. acs.org The regioselectivity of this ring expansion is often controlled by steric effects in the initial cyclopropanation step. acs.org
Carbon Atom Insertion Methodologies
A significant advancement in the modification of the pyrrole core involves the insertion of a carbon atom to achieve ring expansion, transforming pyrroles into pyridines. This method provides a direct route to 3-arylpyridines, overcoming limitations of traditional rearrangements like the Ciamician-Dennstedt rearrangement. organic-chemistry.org
A modern approach employs α-chlorodiazirines as thermal precursors for chlorocarbenes. acs.orgnih.gov These chlorodiazirines, which can be prepared in a single step from commercially available amidinium salts, serve as stable carbene sources that facilitate efficient carbon atom insertion under relatively mild conditions. organic-chemistry.orgacs.org The reaction selectively produces 3-arylpyridine and quinoline (B57606) structures by inserting aryl carbynyl cation equivalents into the pyrrole or indole core, respectively. nih.govacs.org
The mechanism for this transformation proceeds through the initial generation of a carbene, which then reacts with the pyrrole derivative. Mechanistic studies and density functional theory (DFT) calculations support a process involving cyclopropanation of the pyrrole ring, followed by an electrocyclic ring opening. organic-chemistry.orgacs.org This sequence is what drives the ring expansion to the six-membered pyridine ring. organic-chemistry.org The regioselectivity of the insertion is primarily governed by steric effects during the selectivity-determining cyclopropanation step. acs.org Interestingly, computational models indicate that homoaromatic stabilization in the transition state of the ring-opening step plays a crucial role, counterbalancing orbital-controlled torquoselectivity effects. acs.orgnih.govresearchgate.net This methodology has been successfully applied to a variety of electron-rich pyrroles, demonstrating its utility in synthesizing complex heterocyclic structures and even in the skeletal editing of pharmaceutically relevant molecules. organic-chemistry.orgnih.gov
| Pyrrole Substrate | Carbene Source (from α-chlorodiazirine) | Product(s) | Isolated Yield (%) |
|---|---|---|---|
| 2,5-Dimethylpyrrole | Phenylchlorocarbene | 3-Phenyl-2,6-dimethylpyridine | 72 |
| 1-Methylpyrrole | Phenylchlorocarbene | 3-Phenyl-1-methylpyridinium | 85 |
| 2-Phenylpyrrole | Phenylchlorocarbene | 2,5-Diphenylpyridine & 2,4-Diphenylpyridine | 68 (in a 1:2 ratio) |
| Pyrrole | (4-Methoxyphenyl)chlorocarbene | 3-(4-Methoxyphenyl)pyridine | 55 |
Tautomerism and Aromaticity Studies
The structure and reactivity of this compound are fundamentally governed by the aromaticity of the five-membered ring. Pyrrole is an aromatic heterocycle because the nitrogen atom's lone pair of electrons participates in the π-system, creating a delocalized 4n+2 electron system that satisfies Hückel's rule. wikipedia.org This aromatic character is responsible for the planarity of the pyrrole ring and its distinctive chemical behavior, which is more akin to benzene than to a typical secondary amine or a conjugated diene. wikipedia.orgpageplace.de
For substituted pyrroles like this compound, tautomerism is a key consideration. However, the 1H-tautomer, where the proton is on the nitrogen atom, is overwhelmingly the most stable form due to the preservation of the aromatic sextet. researchgate.net Other potential tautomers, which would involve protonation at a carbon atom to form a non-aromatic imine, are significantly less stable. In related systems, such as aminopyrroles, the equilibrium between tautomers can be influenced by the solvent and substituents, but for simple alkyl- and aryl-substituted pyrroles, the aromatic 1H-form predominates. acs.org
The degree of aromaticity in the pyrrole ring, while significant, is less than that of benzene and is influenced by substituents. wikipedia.org Electron-donating substituents on the carbon atoms can decrease the aromaticity of the ring by suppressing the delocalization of the nitrogen's lone pair. acs.org Conversely, electron-withdrawing groups on the nitrogen atom also tend to decrease aromaticity. acs.org Protonation of the pyrrole ring typically occurs not on the nitrogen, which would disrupt the aromatic system, but at the C-2 (or α) position. wikipedia.org This process forms a thermodynamically stable σ-complex, the pyrrolium cation, which can be isolated in some cases. acs.org
| Compound | Resonance Energy (kcal/mol) |
|---|---|
| Benzene | 36 |
| Thiophene | 29 |
| Pyrrole | 21 |
| Furan | 16 |
Advanced Applications and Functional Materials Based on 3 Methyl 4 Phenyl 1h Pyrrole Structures
Integration into Functional Materials
The incorporation of pyrrole (B145914) derivatives into functional materials is a rapidly advancing field. thieme-connect.de The ability to modify the pyrrole ring with substituents like methyl and phenyl groups allows for the fine-tuning of electronic properties, solubility, and processability, which are critical for practical applications. mdpi.com Research into 3- and 3,4-substituted polypyrroles has gained significant traction, leading to materials with tailored properties for electronics and sensor technology. ingentaconnect.comresearchgate.netingentaconnect.combenthamdirect.com
Polymers derived from 3,4-substituted pyrroles are a significant class of conducting polymers. ingentaconnect.comresearchgate.net Introducing substituents at the β-positions (3 and 4) of the pyrrole ring is an effective strategy to improve the material's processability and solubility without drastically compromising the electrical properties of the resulting polymer. mdpi.comrsc.org Unlike unsubstituted polypyrrole, which is often intractable, polymers from monomers like 3-methyl-4-phenyl-1H-pyrrole can exhibit better solubility in common organic solvents, even in their conductive doped state. rsc.org
The polymerization of these monomers typically occurs at the α-positions, and substitution at the 3 and 4 positions helps create a more regular and well-defined polymer structure. expresspolymlett.commdpi.com Anodic electropolymerization is a common and effective method to synthesize these polymer films. rsc.org The properties of the resulting polymer, poly(this compound), can be inferred from general studies on related 3,4-disubstituted polypyrroles. For instance, substitution with phenyl groups has been shown to enhance the sorption capacity of polypyrrole films, suggesting that careful tailoring of the pyrrole monomer can lead to polymers useful as coating materials in separation technologies. ingentaconnect.com The conductivity and stability of these polymers make them suitable for a range of applications, including microelectronics and electrode materials. ingentaconnect.combenthamdirect.com A related compound, Ethyl 3-methyl-4-(thiophene-2-carbonyl)-1H-pyrrole-2-carboxylate, has been noted for its potential in developing organic semiconductors, where its incorporation into polymer matrices enhances electrical conductivity and stability.
Electrochromic materials can reversibly change their optical properties, such as color and transparency, in response to an applied electrical potential. yuntech.edu.tw Conducting polymers based on substituted pyrroles are excellent candidates for these applications. mdpi.combenthamdirect.com The substituents on the pyrrole ring play a crucial role in tuning the electrochromic performance by altering the polymer's electronic band gap and redox potentials. acs.org
Polymers based on the this compound framework are expected to exhibit distinct electrochromic behavior. While specific data for poly(this compound) is not widely available, studies on analogous structures provide valuable insights. For example, polymers of 1-phenyl-2,5-di(2-thienyl)-1H-pyrrole derivatives show promising electrochromic properties, including good switching times and reasonable optical contrast. metu.edu.tr In one case, a polymer derived from 1-(4-methylphenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole demonstrated an optical contrast of 29% with a switching time of approximately 1.5 seconds. yuntech.edu.tw Copolymers of pyrrole with other monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT) can exhibit multielectrochromic properties, displaying several different colors upon oxidation. researchgate.net These findings suggest that a polymer of this compound could be a viable candidate for use in electrochromic devices like smart windows and displays. expresspolymlett.comyuntech.edu.tw
Table 1: Electrochromic Properties of Various Substituted Polypyrrole Derivatives This table presents data for structurally related compounds to illustrate typical performance.
| Monomer Name | Polymer | Neutral State Color | Oxidized State Color | Optical Contrast (%T) | Switching Time (s) | Reference |
|---|---|---|---|---|---|---|
| 1-(4-methylphenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole | Homopolymer | - | - | 29% | ~1.5 | yuntech.edu.tw |
| 1-Benzyl-2,5-di(thiophene-2-yl)-1H-pyrrole | P(SNBS) | Light Gray | Dark Gray | 12% | - | metu.edu.tr |
| 1-(4-Fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole | P(FPTP) | - | - | 19.4% | 1.4 | yuntech.edu.tw |
| Pyrrole and EDOT | Poly(Pyr-co-EDOT) | Yellowish-Brown | Dark Cyan | 36% (at 850 nm) | 4.0 (at 850 nm) | researchgate.net |
Pyrrole-based compounds are extensively used in the field of organic photovoltaics, including dye-sensitized solar cells (DSSCs) and bulk heterojunction solar cells. beilstein-journals.org The pyrrole moiety can be integrated into donor materials, acceptor materials, or sensitizing dyes due to its favorable electronic properties. The ability to functionalize the pyrrole ring allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge separation and transport in photovoltaic devices. beilstein-journals.org
While direct application of this compound in OPVs is not extensively documented, its structural motifs are found in effective photovoltaic materials. For instance, a related compound, ethyl 3-methyl-4-(thiophene-2-carbonyl)-1H-pyrrole-2-carboxylate, is recognized for its utility in developing organic semiconductors and photovoltaic materials. In the context of DSSCs, pyrrole-based structures often serve as part of the π-conjugated spacer in D-π-A (Donor-π-Acceptor) dyes, facilitating charge transfer from the donor to the acceptor. beilstein-journals.org The incorporation of phenyl groups is a common strategy in the design of these materials. The unique electronic properties of the this compound scaffold make it a promising candidate for future research and development in this area.
Role in Advanced Catalysis and Ligand Design
The pyrrole framework is a versatile platform for designing advanced catalysts, including ligands for transition metals and metal-free organocatalysts. rsc.org The nitrogen atom and the aromatic ring can both participate in coordinating to metal centers or activating substrates through non-covalent interactions.
Pyrrole-based scaffolds are widely used to construct multidentate ligands for transition metal catalysis. wiley.comresearchgate.netresearchgate.net The ability to introduce various functional groups onto the pyrrole ring allows for the synthesis of ligands with tailored steric and electronic properties. researchgate.net This fine-tuning is crucial for controlling the activity and selectivity of the metal complex in catalytic transformations such as cross-coupling and C-H activation reactions. researchgate.netmdpi.com
Pincer ligands, which bind to a metal center through three points, are a prominent class of ligands that often incorporate a pyrrole core. wiley.comacs.org These ligands form highly stable metal complexes that are effective in small molecule activation and catalysis. wiley.com For example, pyrrole-based [N,P] ligands, containing both a nitrogen and a phosphorus donor atom, have been used to create palladium complexes that are highly efficient in Heck cross-coupling reactions. researchgate.net Similarly, iron complexes with pyrrole-based pincer ligands have been developed for various catalytic applications. acs.org The this compound structure could serve as a core for developing novel ligands where the phenyl and methyl groups modulate the steric environment and electronic properties of the resulting metal catalyst.
Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has become a powerful tool in modern synthesis. rsc.orgresearchgate.netresearchgate.net Pyrrole-containing molecules are effective organocatalysts, often leveraging the pyrrole N-H group as a hydrogen-bond donor to activate substrates. acs.org This interaction is a key feature in many asymmetric reactions.
The development of organocatalysts incorporating pyrrole moieties has led to significant advances in the enantioselective construction of complex molecules. rsc.org For instance, chiral bifunctional catalysts that combine a pyrrole unit with a thiourea (B124793) group have been used for asymmetric Henry reactions, yielding products with good enantioselectivity. beilstein-journals.org In these systems, the pyrrole N-H can participate in a network of hydrogen bonds to stabilize the transition state. beilstein-journals.org While specific studies employing this compound as an organocatalyst are not prominent, its structure contains the essential pyrrole N-H group. This suggests its potential as a scaffold for designing new chiral organocatalysts for a variety of asymmetric transformations.
Sensor Development and Chemo/Biosensors (Focus on chemical principles)
The pyrrole ring is a versatile scaffold for designing chemical sensors due to its electron-rich nature and the reactivity of the N-H bond. By functionalizing the pyrrole core, researchers can create receptors that selectively bind to specific analytes, leading to a measurable change in a physical property like fluorescence or electrical conductivity.
Fluorescent sensors operate on the principle that the binding of a target analyte to a fluorophore modulates its emission of light. rsc.org The design of these sensors often involves linking a recognition unit (the part that binds the analyte) to a signaling unit (the part that fluoresces). While this compound itself is not typically used as a complete sensor, its derivatives are key components in creating these sophisticated molecules.
The fundamental mechanisms behind fluorescence changes upon analyte detection include processes like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Chelation-Enhanced Fluorescence (CHEF). researchgate.net For example, a sensor can be designed to be non-fluorescent in its free state. Upon binding a metal ion, the chelation event can suppress PET quenching or restrict intramolecular rotation, "turning on" the fluorescence. researchgate.netrsc.org
Research in this area has produced various pyrrole-based fluorescent chemosensors. A probe based on a pyrrolo[3,4-c]pyridine structure was developed for the sensitive detection of Fe³⁺ and Fe²⁺ ions in aqueous buffer, forming a 1:1 complex with the metal ion which could be observed via mass spectrometry. acs.org This sensor was also demonstrated to be effective for imaging iron ions within living cells. acs.org Similarly, oligo-N-phenylpyrrole derivatives have been designed as fluorescent platforms for detecting species like hydrogen peroxide and Fe³⁺. aminer.orgacs.org These examples highlight the chemical principle of modifying the basic pyrrole structure to create specific binding pockets and induce a fluorescent response upon interaction with a target analyte.
Electrochemical sensors detect analytes by measuring changes in electrical properties, such as current or potential, that occur upon interaction with the analyte at an electrode surface. Conducting polymers are excellent materials for these sensors, and polypyrrole (PPy) is one of the most widely used due to its high conductivity in its oxidized state, biocompatibility, and ease of synthesis via electropolymerization. nih.gov
The monomer, in this case a derivative like this compound, can be polymerized directly onto an electrode surface. This process, known as electropolymerization, creates a thin, uniform, and conductive film. acs.orgnih.gov The properties of this film can be precisely controlled by managing the electropolymerization conditions. mdpi.com The resulting polypyrrole film can act as a sensor in several ways. The amine group (–NH–) in the pyrrole ring enhances its capability for biomolecular sensing. nih.gov Analytes can be entrapped within the growing polymer matrix, a technique used in molecularly imprinted polymers (MIPs). For instance, a MIP sensor for dopamine (B1211576) was created by electropolymerizing pyrrole in the presence of the target molecule, creating specific binding cavities that allowed for ultrasensitive detection with a limit of 3.3 x 10⁻¹⁰ mol L⁻¹. rsc.org
Furthermore, the polymer film itself can interact with analytes, causing a change in its conductivity which can be measured. N-phenylpyrrole has been successfully electropolymerized onto graphite (B72142) electrodes, with cyclic voltammetry showing the formation of a stable, electroactive film. nih.govdiva-portal.org These polypyrrole-based sensors have been applied to detect a wide range of biologically important molecules. nih.gov
Optoelectronic and Photonic Devices
The conjugated π-system of the phenyl-pyrrole structure makes it a promising candidate for use in organic electronic devices, where the ability to transport charge and interact with light is paramount.
OLEDs are devices that generate light from a thin film of an organic compound when an electric current is applied. researchgate.net A typical OLED consists of several layers, including an emissive layer (EML) and charge-transporting layers (HTL for holes, ETL for electrons). researchgate.net The efficiency and color of the OLED depend critically on the materials used in these layers.
Nitrogen-containing aromatic compounds are widely studied for OLED applications. nih.gov While this compound is not a commonly cited material, theoretical studies have investigated π-conjugated compounds based on terphenyl and pyrrole as potential materials for OLEDs. researchgate.net These computational studies help predict properties like HOMO/LUMO energy levels and reorganization energy to assess their suitability as emitters or charge transporters. researchgate.net
More broadly, structures containing similar motifs are prevalent. For example, carbazole-based materials, which feature a nitrogen-containing aromatic system, are extensively used as host materials in phosphorescent OLEDs (PhOLEDs). mdpi.com Some of these hosts are synthesized using building blocks that include methyl-phenyl groups, such as 9-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole. mdpi.com These host materials serve to disperse the phosphorescent emitter, prevent self-quenching, and facilitate efficient energy transfer to produce light. beilstein-journals.org The development of materials based on phenyl pyrimidine (B1678525) derivatives as emitters also highlights the utility of nitrogen-containing heterocycles in designing molecules that can efficiently utilize triplet excitons for light emission. mdpi.com
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. This property is crucial for applications in optical switching, frequency conversion, and other photonic technologies. Organic molecules with large, delocalized π-electron systems, particularly those with donor-acceptor character, often exhibit significant NLO properties. nih.gov
The phenylpyrrole structure is an excellent candidate for NLO applications. Computational studies using Density Functional Theory (DFT) have been performed on the isomers of phenylpyrrole (1-phenylpyrrole, 2-phenylpyrrole, and 3-phenylpyrrole) to evaluate their NLO properties. dergipark.org.trresearchgate.net These studies calculate key parameters such as the dipole moment (μ), the average linear polarizability (⟨α⟩), and the first hyperpolarizability (β₀), which is a measure of the second-order NLO response. dergipark.org.tr
According to calculations at the B3LYP/6-31++G(d,p) level, all phenylpyrrole isomers show significantly higher polarizability and first hyperpolarizability values than urea, a standard NLO reference material. dergipark.org.tr This suggests that phenylpyrroles are promising NLO substances. dergipark.org.tr Among the isomers, 3-phenylpyrrole, the parent structure of the title compound, was found to be the most stable isomer based on its electronic energy. dergipark.org.tr The 2-phenylpyrrole isomer was predicted to have the highest NLO response, with the largest values for polarizability and hyperpolarizability. dergipark.org.tr The substitution of methyl and other functional groups onto the 3-phenylpyrrole backbone can be used to further tune these NLO properties.
| Compound | Total Electronic Energy (Hartree) | Dipole Moment, μ (Debye) | Average Polarizability, ⟨α⟩ (a.u.) | First Hyperpolarizability, β₀ (a.u.) |
|---|---|---|---|---|
| 1-Phenylpyrrole | -439.1979 | 1.61 | 128.24 | 119.52 |
| 2-Phenylpyrrole | -439.1928 | 1.65 | 130.22 | 277.10 |
| 3-Phenylpyrrole | -439.2071 | 2.21 | 127.81 | 174.45 |
| Urea (Reference) | - | - | 32.89 | 51.37 |
Supramolecular Chemistry and Host-Guest Systems
There is no specific information in the reviewed literature concerning the application of this compound in supramolecular chemistry or as a component in host-guest systems. The pyrrole NH group, in principle, can act as a hydrogen bond donor, and the phenyl ring could engage in π-π stacking interactions, which are fundamental to supramolecular chemistry. However, dedicated studies to exploit these features in this compound for creating host structures are absent.
Molecular Recognition
No dedicated studies on the molecular recognition capabilities of this compound were found. Research on molecular recognition using pyrrole-based compounds typically involves more elaborate structures where multiple pyrrole units are incorporated into a macrocyclic or cleft-like architecture to create a well-defined binding pocket. These designed receptors are then studied for their ability to selectively bind anions or other guest molecules. There are no such reports for the simple this compound molecule.
Future Perspectives and Emerging Research Directions for 3 Methyl 4 Phenyl 1h Pyrrole
Unexplored Synthetic Avenues
While established methods like the Paal-Knorr, Hantzsch, and Clauson-Kaas syntheses provide reliable routes to pyrrole (B145914) derivatives, the quest for more efficient, sustainable, and versatile synthetic strategies continues. beilstein-journals.orgunimi.it Future research is expected to focus on developing novel methodologies that offer greater control over substitution patterns and reduce environmental impact.
Emerging trends in organic synthesis that could be applied to 3-Methyl-4-phenyl-1H-pyrrole include:
Green Chemistry Approaches: The use of environmentally benign solvents like water or ethanol (B145695), and even solvent-free reaction conditions, is a growing area of focus. lucp.netnih.gov Techniques such as microwave-assisted synthesis and mechanochemistry (ball milling) are being explored to reduce reaction times, energy consumption, and the generation of hazardous waste. lucp.netchim.it
Catalyst-Free and Metal-Free Reactions: Developing synthetic routes that avoid the use of expensive or toxic metal catalysts is a significant goal. acs.orgrsc.org Recent studies have demonstrated successful pyrrole synthesis using catalyst-free methods, which simplifies purification and reduces environmental concerns. acs.org
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer high atom economy and efficiency. acs.org Designing novel MCRs for the synthesis of highly functionalized pyrroles, including derivatives of this compound, is a promising research direction. acs.orgacs.org
Photochemical and Electrochemical Synthesis: These methods offer unique pathways for constructing pyrrole rings from diverse precursors under mild conditions. rsc.org They represent sustainable alternatives to traditional thermal methods and can lead to novel regioselectivity. rsc.org
Enzyme-Catalyzed Synthesis: Biocatalysis, using enzymes like α-amylase, presents a green and highly selective method for synthesizing substituted pyrroles under mild conditions. nih.gov
The following table summarizes potential future synthetic strategies:
Table 1: Emerging Synthetic Strategies for Pyrrole Derivatives
| Synthetic Avenue | Description | Potential Advantages |
|---|---|---|
| Green Chemistry Approaches | Utilizing eco-friendly solvents, microwave irradiation, or mechanochemistry. lucp.netchim.it | Reduced waste, lower energy consumption, improved safety. lucp.net |
| Catalyst-Free Methods | Reactions that proceed without the need for a catalyst. acs.org | Simplified purification, cost-effectiveness, reduced toxicity. acs.org |
| Multicomponent Reactions | Combining three or more reactants in a single synthetic operation. acs.org | High efficiency, atom economy, and molecular diversity. acs.org |
| Photo/Electro-synthesis | Using light or electricity to drive chemical reactions. rsc.org | Mild reaction conditions, access to unique reaction pathways. rsc.org |
| Biocatalysis | Employing enzymes to catalyze the formation of the pyrrole ring. nih.gov | High selectivity, environmentally friendly, mild conditions. nih.gov |
Potential for Novel Material Applications
The distinct electronic and structural properties of the pyrrole ring make its derivatives, including this compound, highly promising for the development of advanced materials. numberanalytics.com The phenyl and methyl substituents can be further functionalized to tune the material's properties for specific applications.
Future research in material science could explore the following areas:
Organic Electronics: Pyrrole-based compounds are foundational to the field of conducting polymers. orientjchem.org Derivatives of this compound could be investigated as monomers for the synthesis of new conductive polymers for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. numberanalytics.comacs.orgnih.govsolubilityofthings.com The electropolymerization of functionalized pyrroles is a key technique for creating thin polymeric films on electrodes. acs.orgdiva-portal.org
Fluorescent Dyes and Sensors: The pyrrole scaffold is a component of many fluorescent molecules. nih.gov By modifying the substituents on the this compound core, it may be possible to develop novel fluorescent dyes and colorimetric sensors for biological imaging or for detecting specific analytes. solubilityofthings.com Some pyrrole derivatives exhibit aggregation-induced emission (AIE), a phenomenon where they become highly emissive upon aggregation, which is useful in condensed-phase applications. rsc.org
Advanced Coatings and Composites: The incorporation of phenylpyrrole derivatives into polymer matrices has the potential to enhance thermal stability and mechanical strength, leading to the development of advanced coatings and composite materials.
Table 2: Potential Material Applications
| Application Area | Potential Role of this compound Derivatives | Key Properties |
|---|---|---|
| Organic Electronics | Monomers for conducting polymers in OLEDs, OFETs, and solar cells. numberanalytics.comnih.gov | Charge transport capabilities, tunable electronic properties. solubilityofthings.com |
| Fluorescent Probes | Core structure for novel fluorescent dyes and sensors. nih.gov | Fluorescence, sensitivity to environmental changes. solubilityofthings.com |
| Polymer Composites | Additive to enhance polymer properties. | Thermal stability, mechanical strength. |
Advancements in Computational Modeling for Pyrrole Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules like this compound. rsc.orgresearchgate.net These methods allow researchers to investigate molecular structure, electronic properties, and reaction mechanisms, guiding experimental work and accelerating the discovery process. tandfonline.com
Future directions in computational modeling for pyrrole systems include:
Predictive Synthesis: Using computational models to predict the outcomes of unknown reactions and to design more efficient synthetic routes. DFT calculations can help elucidate reaction mechanisms and identify the most favorable pathways. researchgate.net
Materials by Design: Employing computational screening to predict the electronic and optical properties of novel pyrrole derivatives for specific material applications, such as identifying candidates for high-performance organic semiconductors. dergipark.org.tr
QSAR and Drug Design: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of pyrrole derivatives with their biological activity, aiding in the design of new therapeutic agents. nih.gov
Interdisciplinary Research Opportunities (e.g., materials-biology interface at a molecular mechanistic level)
The intersection of materials science and biology offers a fertile ground for innovative research involving this compound. The ability to functionalize this molecule allows for the creation of materials that can interact with biological systems in specific and controlled ways.
Emerging interdisciplinary opportunities include:
Biocompatible Electronics: Developing pyrrole-based conducting polymers that are biocompatible and can be used for bio-integrated devices, such as biosensors or interfaces for neural stimulation and recording.
Targeted Drug Delivery: Functionalizing pyrrole-containing nanoparticles to target specific cells or tissues for the controlled release of therapeutic agents. nih.gov The pyrrole scaffold is found in numerous natural products and pharmaceuticals, highlighting its biological relevance. mdpi.commdpi.com
Molecular Probes for Biological Systems: Designing derivatives of this compound that can act as fluorescent probes to visualize specific molecular processes within living cells. nih.gov
Antimicrobial Surfaces: Creating surfaces coated with pyrrole-based polymers that resist bacterial colonization, which could have applications in medical devices and implants. Many pyrrole derivatives have demonstrated antibacterial properties. mdpi.comfrontiersin.org
Challenges and Opportunities in Scale-Up and Sustainable Synthesis
Translating the synthesis of this compound from the laboratory to an industrial scale presents both challenges and opportunities. The development of robust, cost-effective, and environmentally friendly production methods is paramount.
Key considerations for the future include:
Process Optimization: Scaling up synthesis requires moving beyond batch reactions to more efficient continuous flow processes. acs.orgdiva-portal.org This can lead to better control over reaction conditions, improved yields, and easier purification. acs.org
Sustainable Feedstocks: A major opportunity lies in sourcing the starting materials for pyrrole synthesis from renewable biomass rather than non-renewable fossil fuels. acs.orgdiva-portal.org This aligns with the broader goals of green chemistry and a circular economy. lucp.net
Reducing Environmental Impact (E-Factor): A key metric in green chemistry is the E-factor, which measures the amount of waste produced relative to the desired product. Future synthetic methods must aim for a low E-factor by maximizing atom economy and minimizing the use of auxiliary substances like solvents and catalysts. acs.org
Cost-Effectiveness: For widespread application, the synthesis of this compound must be economically viable. This involves using inexpensive starting materials, such as calcium carbide, and developing high-yield, low-energy processes. rsc.org
Q & A
Basic: What synthetic methodologies are effective for preparing 3-Methyl-4-phenyl-1H-pyrrole?
Answer:
A common approach involves multi-step reactions starting with diazomethane-mediated cyclization. For example, cooled dichloromethane solutions of precursors (e.g., substituted pyrazoles) are treated with diazomethane and triethylamine at –20°C for 40–48 hours, followed by solvent removal and recrystallization from 2-propanol . Alternatively, one-pot multi-component reactions using trichloroacetic acid or chloranil in xylene under reflux (25–30 hours) have been reported for related pyrroles, with purification via column chromatography (ethyl acetate/hexane, 1:4) .
Basic: How can purification challenges be addressed for air-sensitive intermediates in this compound synthesis?
Answer:
Air-sensitive intermediates (e.g., diazo compounds) require strict temperature control (–20°C) and inert atmospheres. Post-reaction, rapid solvent removal under reduced pressure minimizes decomposition. Recrystallization from polar aprotic solvents (e.g., methanol, 2-propanol) effectively isolates the product while avoiding prolonged exposure to air .
Advanced: How can spectroscopic data contradictions (e.g., NMR vs. X-ray) be resolved for this compound derivatives?
Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. To resolve this:
- Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated values for tautomeric forms .
- Use Mercury CSD’s packing similarity analysis to identify common disorder patterns in related crystal structures .
- Validate X-ray refinement with SHELXL’s TWIN/BASF commands to model twinning or disorder .
Advanced: What computational strategies predict the electronic properties of this compound?
Answer:
Natural bond orbital (NBO) analysis at the B3LYP/6-311++G(d,p) level quantifies hyperconjugation and charge transfer. For example, the phenyl ring’s electron-withdrawing effect on the pyrrole nitrogen can be modeled via NBO donor-acceptor interactions . Time-dependent DFT (TD-DFT) further predicts UV-Vis absorption spectra, correlating with experimental data to validate substituent effects .
Structural Analysis: How is small-molecule crystallography applied to this compound?
Answer:
- Data Collection: Use WinGX to process single-crystal diffraction data, integrating SHELXS for structure solution and SHELXL for refinement .
- Validation: Check for ADPs (anisotropic displacement parameters) and hydrogen-bonding geometry using ORTEP for Windows .
- Visualization: Mercury CSD’s void analysis identifies solvent-accessible regions, while graph-set analysis maps hydrogen-bonding networks .
Advanced: How can hydrogen-bonding patterns in this compound crystals guide supramolecular design?
Answer:
Graph-set analysis (e.g., Etter’s rules) classifies hydrogen bonds into motifs like rings or chains . For this compound, Mercury CSD’s interaction search identifies prevalent motifs (e.g., N–H⋯O or C–H⋯π) across analogs, enabling predictive crystal engineering .
Methodological: What precautions are critical for handling reactive intermediates in pyrrole synthesis?
Answer:
- Diazomethane: Use ethereal solutions in fume hoods with blast shields due to explosivity .
- Chloranil: Avoid prolonged reflux (>30 hours) to prevent side reactions; monitor via TLC .
- Air-sensitive solids: Store under argon and use Schlenk techniques for recrystallization .
Validation: How is structural reliability ensured for this compound derivatives?
Answer:
- Cross-validate refinement metrics (R-factor < 5%) and ADPs using checkCIF/PLATON .
- Compare experimental bond lengths/angles with CSD averages for similar compounds .
- For twinned crystals, apply SHELXL’s TWIN/BASF commands and validate using the R1/R1_all ratio .
Advanced: What mechanistic insights explain substituent effects on pyrrole reactivity?
Answer:
Electron-donating groups (e.g., methyl) stabilize the pyrrole ring via inductive effects, reducing electrophilic substitution rates. Kinetic studies (e.g., Hammett plots) for nitration or sulfonation quantify substituent effects. Isotopic labeling (e.g., ) tracks regioselectivity in cyclization steps .
Methodological: How are spectroscopic and crystallographic data integrated for structural confirmation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
